molecular formula C18H19F3N4O2 B12924250 4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- CAS No. 42055-80-1

4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)-

Cat. No.: B12924250
CAS No.: 42055-80-1
M. Wt: 380.4 g/mol
InChI Key: KMCPBXWINUEVMA-UHFFFAOYSA-N
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Description

4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. Common starting materials might include pyrimidine derivatives, piperidine, and trifluoromethyl-substituted benzene compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrimidineacetamide derivatives: Compounds with similar core structures but different substituents.

    Piperidine-containing compounds: Molecules that include the piperidine ring.

    Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups.

Uniqueness

4-Pyrimidineacetamide, N-hydroxy-6-(1-piperidinyl)-2-(3-(trifluoromethyl)phenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

42055-80-1

Molecular Formula

C18H19F3N4O2

Molecular Weight

380.4 g/mol

IUPAC Name

N-hydroxy-2-[6-piperidin-1-yl-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C18H19F3N4O2/c19-18(20,21)13-6-4-5-12(9-13)17-22-14(11-16(26)24-27)10-15(23-17)25-7-2-1-3-8-25/h4-6,9-10,27H,1-3,7-8,11H2,(H,24,26)

InChI Key

KMCPBXWINUEVMA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)CC(=O)NO)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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